Avenaciolide

Antibacterial MRSA MurA inhibitor

Addressing fosfomycin resistance in MRSA and the need for selective mitochondrial glutamate transport inhibitors. Avenaciolide is a natural bis-γ-lactone that inhibits both wild-type and fosfomycin-resistant MurA (Cys-to-Asp mutant), with MIC values of 8-16 μg/mL against MRSA. • MurA-targeted mechanism distinct from fosfomycin, overcoming clinical resistance. • IC50 of 0.11 mmol·L⁻¹ against A. flavus-2.2× more potent than C11-chain analogues. • Specific glutamate transport inhibitor (Ki=8 μM) for mitochondrial studies. • ≥95% purity; global shipping with cold chain.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 16993-42-3
Cat. No. B020334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvenaciolide
CAS16993-42-3
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C
InChIInChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3
InChIKeyGSTQYRQXFPSWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColourless residue

Avenaciolide Procurement Guide


Avenaciolide (CAS 16993-42-3) is a naturally occurring bicyclic bis-γ-lactone originally isolated from Aspergillus avenaceus in 1963 [1]. It belongs to the avenaciolide family of α-methylene bis-γ-lactones, a small subset of fungal metabolites characterized by an α-methylene-γ-lactone moiety cis-fused to a second γ-lactone [2]. The compound exhibits antifungal, antibacterial, and antimycobacterial activities and is a specific inhibitor of glutamate transport in isolated rat liver mitochondria (Ki = 8 μM) [3].

Why Avenaciolide Substitution Fails


Generic substitution of avenaciolide with other bis-γ-lactones or lactone-containing antifungals fails due to three compound-specific structural requirements. First, the C8 octyl side chain is optimized for antifungal activity—analogues with longer C11 or C17 chains exhibit 2.2- to 17.5-fold higher IC50 values against A. flavus, demonstrating that side chain length directly correlates with potency loss [1]. Second, the α,β-unsaturated carbonyl group is indispensable for antimicrobial activity against MRSA, as confirmed by structure-activity comparison of four avenaciolide derivatives [2]. Third, avenaciolide uniquely inhibits fosfomycin-resistant MurA via a mechanism distinct from the only clinically used MurA-targeted antibiotic, fosfomycin [3].

Avenaciolide Differentiation Evidence


Inhibition of Fosfomycin-Resistant MurA

Avenaciolide derivative 2 inhibits both wild-type and fosfomycin-resistant MurA, whereas fosfomycin—the only clinically used MurA-targeted antibiotic—is completely ineffective against bacteria harboring the Cys-to-Asp MurA mutation [1]. The study validated MurA as the drug target via 31P NMR spectroscopy and MS/MS analysis [1].

Antibacterial MRSA MurA inhibitor Fosfomycin resistance

Side Chain Length and Antifungal Activity

The C8 octyl side chain of avenaciolide is optimized for antifungal activity. Synthetic analogues [A] (C11 chain) and [B] (C17 chain) exhibited progressively higher IC50 values against Aspergillus flavus, indicating that increasing side chain length beyond C8 reduces potency [1].

Antifungal Structure-activity relationship Aspergillus flavus IC50

MurA-Targeted Anti-MRSA Activity

Among four avenaciolide derivatives (1–4) isolated from Neosartorya fischeri, three exhibited significant antimicrobial activity against MRSA. Derivative 2 was the most potent with MIC values of 8–16 μg/mL [1]. The α,β-unsaturated carbonyl group was identified as indispensable for activity, and MurA was validated as the molecular target [1].

Antibacterial MRSA MIC MurA

Antimycobacterial Activity Against M. tuberculosis

Bioassay-guided fractionation of a Seimatosporium sp. endophyte extract identified (-)-avenaciolide as the only bioactive constituent exhibiting antimycobacterial activity against Mycobacterium tuberculosis H37Ra [1]. This represents the first report of antimycobacterial activity for avenaciolide [1].

Antimycobacterial Tuberculosis Natural product Endophyte

Specific Glutamate Transport Inhibition

Avenaciolide specifically inhibits glutamate transport in isolated rat liver mitochondria with a Ki of 8 μM [1]. Unlike general mitochondrial uncouplers, avenaciolide interferes with the ability of ADP to stimulate glutamate oxidation without affecting basal glucose oxidation [2]. It also exhibits ionophoric actions on mitochondrial cations [3].

Mitochondrial transport Glutamate inhibitor Ki Biochemical tool

Synthetic Routes and Analog Development

Multiple concise synthetic routes to avenaciolide have been reported, including a 5–6 step synthesis via oxidative cyclization/lactonization from simple, commercially available starting materials [1]. An enantioselective 7-step synthesis using lipase-catalyzed kinetic resolution has also been described [2]. These routes provide access to both avenaciolide and its diastereomer iso-avenaciolide [1].

Total synthesis Radical cyclization Enantioselective synthesis Medicinal chemistry

Avenaciolide Application Scenarios


Fosfomycin-Resistant MRSA Drug Discovery

Procure avenaciolide or its derivative 2 for antibacterial discovery programs targeting fosfomycin-resistant MRSA. Avenaciolide derivative 2 inhibits both wild-type and fosfomycin-resistant MurA (Cys-to-Asp mutant), whereas fosfomycin—the only clinically used MurA-targeted antibiotic—is ineffective against this resistance mechanism [1]. The compound demonstrates MIC values of 8–16 μg/mL against MRSA [1].

Agricultural Antifungal Development

Procure avenaciolide for agricultural fungicide development against phytopathogenic fungi. Avenaciolide exhibits an IC50 of 0.11 mmol·L⁻¹ against A. flavus, demonstrating 2.2-fold higher potency than its C11-chain analogue and 17.5-fold higher potency than its C17-chain analogue [2]. It also inhibits mycelial development and conidia germination of Colletotrichum gloeosporioides in vitro [3].

Biochemical Tool for Glutamate Transport Studies

Procure avenaciolide as a specific biochemical inhibitor of mitochondrial glutamate transport. With a Ki of 8 μM in isolated rat liver mitochondria [4], avenaciolide provides a defined, quantifiable tool for studying glutamate transport mechanisms, distinct from general mitochondrial uncouplers that lack this specificity [4]. The compound also interferes with ADP-stimulated glutamate oxidation [4].

Antimycobacterial Natural Product Screening and SAR

Procure (-)-avenaciolide for antimycobacterial screening programs. Bioassay-guided fractionation identified (-)-avenaciolide as the sole bioactive constituent from a Seimatosporium sp. endophyte extract active against Mycobacterium tuberculosis H37Ra [5]. This represents the first report of antimycobacterial activity for this compound class [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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